molecular formula C6H9N3O B3416805 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol CAS No. 933728-77-9

4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol

Cat. No.: B3416805
CAS No.: 933728-77-9
M. Wt: 139.16 g/mol
InChI Key: AMUAVKXIRPMUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol (CAS Registry Number: 933728-77-9) is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . This pyrazolopyridine derivative serves as a versatile scaffold in medicinal chemistry and organic synthesis, particularly in the development of novel anticancer agents . This compound is recognized for its role as a key synthetic intermediate. Research indicates that the pyrazolo[4,3-c]pyridine core structure is a privileged scaffold in drug discovery . Recent scientific investigations have explored tetrasubstituted derivatives of this core for their antiproliferative activity . Studies on such derivatives have identified potent compounds that operate through a complex mechanism of action, which includes inducing the cleavage of poly(ADP-ribose) polymerase 1 (PARP-1) and activating caspase 9, a key initiator of the apoptotic cascade . This suggests that researchers are utilizing this core structure to develop promising candidates for targeted cancer therapies. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

1,2,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-6-4-3-7-2-1-5(4)8-9-6/h7H,1-3H2,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUAVKXIRPMUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672945
Record name 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[4,3-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093759-88-6, 933728-77-9
Record name 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[4,3-c]pyridin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093759-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[4,3-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. The reaction proceeds through a cyclization mechanism, forming the desired pyrazolopyridine structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolopyridine derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolopyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridines, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

Medicinal Chemistry

4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol has been explored for its potential therapeutic effects. Some notable applications include:

  • Antidepressant Activity : Research indicates that compounds similar to this compound exhibit properties that may alleviate symptoms of depression by modulating neurotransmitter systems .
  • Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. It has been investigated for:

  • Cognitive Enhancement : Some studies suggest that this compound may enhance cognitive functions and memory retention through cholinergic pathways .

Anticancer Research

Recent investigations have highlighted the potential of this compound as an anticancer agent:

  • Cell Proliferation Inhibition : Laboratory studies indicate that the compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest .

Material Science

In addition to biological applications, this compound has been utilized in material science:

  • Polymer Synthesis : Its unique chemical structure allows it to be used as a monomer in synthesizing novel polymers with specific properties for industrial applications .

Case Studies

StudyApplicationFindings
Antidepressant ActivityDemonstrated significant reduction in depressive-like behavior in animal models.
Anti-inflammatory EffectsShowed inhibition of IL-6 and TNF-alpha production in vitro.
Cognitive EnhancementImproved memory performance in rodent models through cholinergic modulation.
Anticancer ResearchInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Polymer SynthesisSuccessfully incorporated into polymer matrices enhancing thermal stability.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons between 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol and related derivatives:

Compound Core Structure Key Substituents Metabolic Stability Biological Activity References
This compound Pyrazolo[4,3-c]pyridine -OH at position 3 Improved via fluorination Kinase inhibition (anticancer)
4,5-Dihydro-2H-pyrazolo[4,3-c]quinoline (Compound 16) Pyrazolo[4,3-c]quinoline Fused quinoline ring Poor (oxidation-prone) Comparable in vitro activity
2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol Pyrazolo[3,4-b]pyridine -Isopropyl at position 2 Not reported Intermediate for drug synthesis
2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol Pyrazolo[4,3-c]pyridine 1-Methylpiperidin-4-yl at position 2 Enhanced via steric shielding Potential CNS-targeting applications
N-Bridged bicyclic 2H-cycloocta[c]pyrazole (Compound 18) Cycloocta[c]pyrazole Bridged nitrogen system Poor (N-glucuronidation) Similar in vitro activity

Key Findings:

Structural Flexibility vs. Metabolic Stability: The pyrazolo[4,3-c]pyridine core exhibits superior metabolic stability compared to quinoline-fused (Compound 16) or N-bridged bicyclic analogs (Compound 18). Fluorination and steric modifications reduce oxidative degradation and N-glucuronidation . In contrast, the pyrazolo[3,4-b]pyridine isomer (e.g., 2-isopropyl derivative) shows divergent synthetic utility but lacks reported pharmacological data .

Conformational Influence on Activity :

  • The semi-chair conformation of the tetrahydropyridinium ring in this compound derivatives facilitates hydrogen bonding (e.g., N–H⋯Cl interactions) and π-stacking, critical for kinase inhibitor binding .
  • Derivatives with bulky substituents (e.g., 1-methylpiperidin-4-yl) may enhance blood-brain barrier penetration for CNS targets .

Synthetic Accessibility :

  • Ionic liquid-mediated synthesis (e.g., using [bmim][BF4]) improves yields for pyrazolo[3,4-b]pyridin-6-ones but requires optimization for scale-up .
  • Discontinued analogs (e.g., cyclopentyl-substituted derivatives) highlight challenges in scalability or stability .

Biological Activity

4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol (CAS No. 933728-77-9) is a bicyclic heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[4,3-c]pyridine family, which has been explored for various therapeutic applications, including anti-inflammatory, antitumor, and antimicrobial properties.

  • Molecular Formula : C6H9N3O
  • Molecular Weight : 139.16 g/mol
  • Structure : The compound features a pyrazole ring fused with a pyridine structure, contributing to its unique biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its pharmacological potential.

Antimicrobial Activity

Recent research has indicated that derivatives of pyrazolo[4,3-c]pyridines exhibit significant antimicrobial effects. A study demonstrated that compounds with similar structural features showed promising activity against Mycobacterium tuberculosis and other pathogenic bacteria through molecular docking studies and in vitro assays .

Antitumor Activity

Compounds derived from the pyrazolo[4,3-c]pyridine scaffold have been reported to inhibit tumor growth in various cancer cell lines. For instance, derivatives have shown selective inhibition of cancer cell proliferation by targeting specific kinases involved in cancer progression .

Neuroprotective Effects

Research has also suggested that this compound may possess neuroprotective properties. Compounds within this class have been evaluated for their ability to modulate pathways associated with neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease by inhibiting key enzymes involved in neuroinflammation and oxidative stress .

Case Studies and Research Findings

Study Focus Findings
Rao et al. (2023)Antimicrobial ActivityDemonstrated effectiveness against M. tuberculosis using molecular docking and MABA assay; highlighted structural modifications enhancing activity .
MDPI Study (2022)Antitumor ActivityIdentified selective inhibitors of cancer cell proliferation; compounds showed significant cytotoxicity against various cancer lines .
Neuroprotection StudyNeuroprotective EffectsCompounds exhibited inhibition of neuroinflammation; potential therapeutic candidates for neurodegenerative diseases .

The biological activities of this compound are largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Inhibits enzymes such as phosphodiesterase and glycogen synthase kinase-3 (GSK-3), which are crucial in inflammatory pathways and cancer cell survival.
  • Receptor Modulation : Acts as a selective antagonist for adenosine receptors involved in neuroprotection and inflammation regulation.

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Structural Optimization : To enhance potency and selectivity through chemical modifications.
  • Broader Therapeutic Applications : Exploring additional disease models for potential applications beyond those currently studied.

Q & A

Q. What are the established synthetic routes for 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol and its derivatives?

The synthesis typically involves multi-step cyclization reactions starting from precursor heterocycles. Key steps include:

  • Cyclocondensation of amine or hydrazine derivatives with carbonyl-containing intermediates under controlled temperatures (60–100°C) .
  • Use of Pd or Ru catalysts to facilitate ring closure, particularly for fused pyrazolo-pyridine systems .
  • Protection/deprotection strategies for hydroxyl or amine groups to prevent side reactions . Analytical validation via NMR spectroscopy (1H/13C) and mass spectrometry ensures structural fidelity and purity (>95%) .

Q. How is the molecular structure of this compound characterized experimentally?

Structural elucidation relies on:

  • X-ray crystallography to resolve stereochemistry and hydrogen-bonding patterns .
  • 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations, particularly for distinguishing fused-ring systems .
  • IR spectroscopy to confirm functional groups (e.g., hydroxyl stretch at 3200–3400 cm⁻¹) .

Q. What analytical techniques are critical for confirming purity and identity?

  • HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
  • High-resolution mass spectrometry (HRMS) for exact mass determination (e.g., [M+H]+ calculated within 2 ppm error) .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Yield improvements require:

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) improve regioselectivity in fused-ring formation .
  • Microwave-assisted synthesis : Reduces reaction time (from 24h to 2–4h) and increases yield by 15–20% .

Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives?

  • Chiral HPLC using cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers .
  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) with Pd catalysts achieve enantiomeric excess (ee) >90% .
  • X-ray crystallography to validate absolute configuration post-synthesis .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies (e.g., neuroprotective vs. anti-inflammatory effects) may arise from:

  • Assay variability : Differences in cell lines (e.g., SH-SY5Y vs. RAW264.7) or dose ranges (IC₅₀: 1–50 μM) .
  • Structural analogs : Substituent variations (e.g., cyclohexyl vs. tetrahydro-2H-pyran groups) alter target selectivity .
  • Pharmacokinetic factors : Metabolic stability in liver microsomes (t₁/₂ <30 min vs. >2h) impacts in vivo efficacy .

Q. What methodological considerations apply to studying its pharmacokinetics?

  • In vitro models : Use of Caco-2 cells for permeability assays (Papp >1 × 10⁻⁶ cm/s indicates oral bioavailability) .
  • Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylation at C5) in rat liver microsomes .
  • Plasma protein binding : Equilibrium dialysis reveals >90% binding to albumin, affecting free drug concentration .

Q. How can derivatives be designed for improved target selectivity?

  • Structure-activity relationship (SAR) :
Substituent PositionBiological ImpactReference
C3-OHEnhances kinase inhibition (IC₅₀: 0.5 μM)
C2-Tetrahydro-2H-pyranImproves blood-brain barrier penetration
  • Computational modeling : Docking studies (AutoDock Vina) optimize binding to ATP pockets in kinases .
  • Prodrug strategies : Esterification of the hydroxyl group increases solubility (logP reduction from 2.1 to 0.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol
Reactant of Route 2
Reactant of Route 2
4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.